1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one
Description
1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one is a bifunctional aromatic ketone featuring a furan ring and a pyrimidine moiety linked via an ethanone bridge. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric properties imparted by its heterocyclic substituents.
Properties
IUPAC Name |
1-(furan-2-yl)-2-pyrimidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9(10-2-1-5-14-10)6-8-3-4-11-7-12-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJPLABOHAJTGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587347 | |
| Record name | 1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851371-60-3 | |
| Record name | 1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one typically involves the condensation of furan-2-carbaldehyde with pyrimidin-4-yl-acetic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, facilitating the development of new materials with specific properties.
Biochemistry
This compound has been investigated for its role as an enzyme inhibitor and receptor modulator . Specifically, it has shown potential in:
- Inhibiting Poly(ADP-ribose) Polymerase : This enzyme is crucial for DNA repair processes, and the compound's inhibition can lead to increased sensitivity of cancer cells to chemotherapy.
Medicine
Research into the medicinal properties of this compound has highlighted several therapeutic potentials:
- Anticancer Activity : Studies indicate that this compound can modulate signaling pathways associated with cancer cell proliferation and apoptosis, suggesting its use as an adjunct therapy in cancer treatment.
- Antimicrobial Properties : Preliminary findings suggest that it may exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has been shown to influence inflammatory pathways, indicating potential applications in treating inflammatory diseases.
Industrial Applications
Beyond its pharmaceutical potential, this compound is also being explored in the development of novel materials. Its electronic and optical properties may be harnessed in creating advanced materials for electronics and photonics.
Case Study 1: Anticancer Properties
A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Enzyme Inhibition
Research investigating the interaction between this compound and poly(ADP-ribose) polymerase revealed that it binds effectively to the enzyme's active site. This binding inhibits the enzyme's activity, leading to increased DNA damage in cancer cells treated with DNA-damaging agents. This finding supports the hypothesis that this compound could enhance the efficacy of existing cancer therapies by targeting DNA repair mechanisms.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Electronic and Steric Effects
- Furan vs. Thiophene : Replacing furan with thiophene (as in ) increases lipophilicity and alters electronic properties due to sulfur’s polarizability .
- Pyrimidine vs.
Pharmacological Activity
- Antiviral Potential: A related compound with benzothiazole and pyrimidine () showed broad-spectrum antiviral activity by interacting with hydrophobic pockets in viral enzymes .
- Antitubercular Activity : Thiazole-pyrimidine hybrids () demonstrated moderate activity against Mycobacterium tuberculosis, suggesting the pyrimidine moiety’s role in targeting bacterial enzymes .
Stability and Reactivity
- Sulfur-containing analogs (e.g., : 1-[2-(furan-2-yl)-4-sulfanylidene-pyrimidin-5-yl]ethan-1-one) exhibit higher stability due to sulfur’s electron-withdrawing effects but may suffer from oxidative degradation .
- Methyl-substituted pyrimidines () show improved solubility in polar solvents compared to unsubstituted analogs .
Biological Activity
1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one is a novel organic compound characterized by its unique structural features, including a furan and pyrimidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C10H8N2O2
- CAS Number : 1820638-81-0
- Structure : The compound consists of a furan ring fused to a pyrimidine moiety through an ethanone linkage, which is crucial for its biological activity.
Enzyme Interaction
Research indicates that this compound interacts with key biological enzymes, notably poly (ADP-ribose) polymerase (PARP). This interaction is significant because PARP plays a critical role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy, making this compound a candidate for further investigation as an anticancer agent .
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer and colon cancer. The compound's IC50 values suggest that it effectively inhibits cell proliferation at relatively low concentrations .
- Mechanism of Action : The compound's mechanism involves modulation of cell signaling pathways associated with apoptosis and cell cycle regulation. It has been shown to increase the Bax/Bcl2 ratio, indicating enhanced apoptotic activity in treated cells .
- Case Study : A recent study reported that derivatives of this compound exhibited strong antiproliferative effects against human breast cancer cells, with IC50 values comparable to established chemotherapeutics like Olaparib .
Pharmacokinetics
Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:
- Metabolism : Following administration in animal models, metabolites were identified using high-performance liquid chromatography (HPLC). The primary metabolites exhibited distinct pharmacokinetic profiles, with half-lives ranging from 16.3 to 27.7 minutes, indicating rapid metabolism and clearance from the system .
Summary of Biological Activities
Q & A
Q. Key Variables :
- Solvent choice : Toluene or DCM improves solubility of aromatic intermediates.
- Catalyst : TiCl₃ enhances electron-deficient substrate reactivity.
- Purification : Flash chromatography (Rf = 0.25 in PE/EtOAc 80:20) effectively isolates the product .
How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
Basic Research Focus
2D NMR techniques (HSQC, HMBC) are critical for assigning proton-carbon correlations and distinguishing regioisomers. For example:
- HSQC : Correlates furan C-H couplings (δ 6.84 ppm for H4’ in DMSO-d₆) .
- HMBC : Identifies long-range couplings between the ethanone bridge and pyrimidine C2 (δ 8.45 ppm) .
Q. Data Interpretation :
- ¹H NMR : Furan protons typically appear as doublets (J = 1.7–3.5 Hz), while pyrimidine protons resonate as multiplets (δ 8.12–8.45 ppm) .
- ¹³C NMR : The ketone carbonyl is observed at δ 195–200 ppm .
What computational methods are suitable for modeling the electronic properties of this compound?
Advanced Research Focus
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts frontier molecular orbitals (HOMO/LUMO) and charge distribution. Key findings:
Q. Applications :
- Predicts regioselectivity in electrophilic substitution reactions.
- Guides design of derivatives with tailored redox potentials .
How does the crystal packing of this compound influence its physicochemical properties?
Advanced Research Focus
Single-crystal X-ray diffraction (SHELX suite) reveals:
Q. Implications :
- Affects solubility and melting point (e.g., analogs with methyl substituents exhibit higher mp due to tighter packing) .
What strategies mitigate tautomerism-related challenges in characterizing this compound?
Advanced Research Focus
Prototropic tautomerism can be analyzed via:
Q. Methodological Recommendations :
- Use low-temperature NMR (e.g., 24 °C in CDCl₃) to slow tautomeric exchange .
- Employ crystallographic refinement (SHELXL) for unambiguous assignment .
How can Rh(II)-catalyzed asymmetric synthesis be applied to chiral derivatives of this compound?
Advanced Research Focus
Chiral squaramide-Rh(II) catalysts enable enantioselective cyclization:
- Reaction Conditions : 5 mol% Rh(II) acetate, 10 mol% squaramide, CHCl₃, 25 °C.
- Outcome : Achieves up to 92% ee for dihydro-β-carboline derivatives .
Q. Mechanistic Insight :
- Rh(II) activates the ethanone carbonyl, while squaramide directs stereochemistry via H-bonding to pyrimidine N1 .
What biological screening approaches are relevant for this compound?
Q. Advanced Research Focus
Q. Data Validation :
How do substituents on the pyrimidine ring modulate the compound’s reactivity in cross-coupling reactions?
Q. Advanced Research Focus
Q. Experimental Design :
What spectroscopic techniques differentiate this compound from its regioisomers?
Q. Basic Research Focus
Q. Regioisomer Discrimination :
- Pyrimidin-4-yl derivatives show distinct HMBC correlations between H2’ (δ 8.45 ppm) and the ethanone carbonyl .
How can solvent effects be exploited to enhance the compound’s photophysical properties?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
